4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine 4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1266522-90-0
VCID: VC0088124
InChI: InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2
SMILES: C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F
Molecular Formula: C13H9Cl2FN2
Molecular Weight: 283.127

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

CAS No.: 1266522-90-0

Cat. No.: VC0088124

Molecular Formula: C13H9Cl2FN2

Molecular Weight: 283.127

* For research use only. Not for human or veterinary use.

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 1266522-90-0

Specification

CAS No. 1266522-90-0
Molecular Formula C13H9Cl2FN2
Molecular Weight 283.127
IUPAC Name 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C13H9Cl2FN2/c14-7-4-5-10(16)9(6-7)13-17-11-3-1-2-8(11)12(15)18-13/h4-6H,1-3H2
Standard InChI Key GPQMGFFRTFYKHC-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=C(N=C2Cl)C3=C(C=CC(=C3)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a halogenated heterocyclic compound identified by CAS number 1266522-90-0. The compound contains a bicyclic system with a pyrimidine ring fused to a cyclopentane ring, forming the cyclopenta[d]pyrimidine core structure. This core is further functionalized with a chlorine atom at the 4-position and a 5-chloro-2-fluorophenyl group at the 2-position .

Structural Features

The compound consists of three main structural components that contribute to its chemical properties and potential biological activities:

  • A cyclopenta[d]pyrimidine scaffold that forms the core bicyclic system

  • A chlorine atom at the 4-position of the pyrimidine ring

  • A 5-chloro-2-fluorophenyl substituent at the 2-position

This unique arrangement of functional groups creates a molecule with specific spatial orientation and electronic distribution that can influence its interactions with biological targets .

Chemical Composition

The compound has the molecular formula C₁₃H₉Cl₂FN₂ with a calculated molecular weight of 283.13 g/mol. The structure incorporates multiple halogens (two chlorine atoms and one fluorine atom) attached to an aromatic framework .

PropertyValue
Molecular FormulaC₁₃H₉Cl₂FN₂
Molecular Weight283.13 g/mol
CAS Number1266522-90-0
Synonyms5H-Cyclopentapyrimidine, 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-
MDL NumberMFCD12923320

Physical and Chemical Properties

Physical Properties

Based on available data for the compound, 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibits specific physical characteristics that are typical for halogenated heterocyclic compounds. The compound has a predicted boiling point of approximately 323.0±42.0 °C and a calculated density of 1.427±0.06 g/cm³ .

Chemical Reactivity

The chemical reactivity of 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is influenced by the electronic properties of its functional groups. The presence of electron-withdrawing halogens (chlorine and fluorine) affects the electronic distribution within the molecule, particularly at the pyrimidine ring. This electronic configuration influences the compound's reactivity in nucleophilic substitution reactions, especially at the 4-position where the chlorine atom can potentially be replaced by various nucleophiles.

The related compound structures suggest that these cyclopenta[d]pyrimidine derivatives can undergo modifications in several positions, which enables the development of various analogs with potentially enhanced biological activities .

Structural Relationships and Analogs

Related Compounds

Several structurally related compounds exhibit similar core structures but differ in their substitution patterns:

  • 2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol (CAS: 773139-99-4) - Contains a hydroxyl group at the 4-position instead of chlorine .

  • 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one (PubChem CID: 156599522) - A more complex structure containing the cyclopenta[d]pyrimidine scaffold with different substituents .

  • 4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine - A simpler analog with methyl substituents instead of the fluorophenyl group.

CompoundKey Structural DifferenceMolecular Formula
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidineBase compoundC₁₃H₉Cl₂FN₂
2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-olHydroxyl at 4-positionC₁₃H₁₀ClFN₂O
4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidineMethyl groups instead of fluorophenylC₁₁H₁₃ClN₂

Structure-Activity Relationships

The structure-activity relationships (SAR) of cyclopenta[d]pyrimidine derivatives suggest that modifications to the substituents at the 2 and 4 positions can significantly influence their biological activities. For instance, the presence of halogen atoms often enhances membrane permeability and binding affinity to target proteins, which can improve the compound's pharmacological properties .

Analytical Characterization

Spectroscopic Properties

Spectroscopic analysis of 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds typically involves:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure.

  • Mass Spectrometry: This technique can verify the molecular weight of the compound (283.13 g/mol) and provide fragmentation patterns characteristic of its structure.

  • Infrared Spectroscopy: IR spectroscopy can identify functional groups and bonding patterns within the molecule.

Identification Methods

Comparative Analysis with Related Compounds

A comparative analysis of 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine with structurally related compounds reveals important insights into structure-function relationships. The table below compares key properties of this compound with similar derivatives:

CompoundMolecular Weight (g/mol)Halogen ContentKey Structural Features
4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine283.132 Cl, 1 FChlorine at 4-position, 5-chloro-2-fluorophenyl at 2-position
2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol265.68 (approx.)1 Cl, 1 FHydroxyl at 4-position, 5-chloro-2-fluorophenyl at 2-position
4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl) derivatives330.77 (for one example)1 ClVarious complex substituents at 4-position

This comparison highlights how subtle changes in the substitution pattern can significantly alter the physical properties and potentially the biological activities of these compounds.

Future Research Directions

Structure Optimization

Future research on 4-chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine may focus on:

  • Optimization of the structure through systematic modification of substituents to enhance specific biological activities

  • Development of more efficient synthetic routes to improve yield and purity

  • Investigation of structure-activity relationships to better understand the impact of substitution patterns on biological activities

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